molecular formula C7H13NO2 B1315631 Methyl 2-(pyrrolidin-3-yl)acetate CAS No. 95274-14-9

Methyl 2-(pyrrolidin-3-yl)acetate

Cat. No.: B1315631
CAS No.: 95274-14-9
M. Wt: 143.18 g/mol
InChI Key: QKONQSPVWNDJJQ-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-3-yl)acetate (CAS 95274-14-9) is a pyrrolidine-based ester compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. It features a pyrrolidine ring substituted at the 3-position with an acetoxy methyl group. This compound is widely used in pharmaceutical research as a chiral intermediate, particularly in synthesizing bioactive molecules targeting neurological and metabolic disorders . Its structural flexibility allows for modifications to enhance binding affinity or pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-pyrrolidin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)4-6-2-3-8-5-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKONQSPVWNDJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540403
Record name Methyl (pyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95274-14-9
Record name Methyl 3-pyrrolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95274-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (pyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(pyrrolidin-3-yl)acetate can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with methyl bromoacetate under basic conditions. The reaction typically uses a base such as sodium hydride or potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom in pyrrolidine attacks the carbon atom in methyl bromoacetate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the acetate group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(pyrrolidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of methyl 2-(pyrrolidin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Structural Variations and Similarity Scores

Key structural analogs and their similarity scores (based on molecular descriptors) include:

Compound Name CAS Number Similarity Score Key Structural Differences
Methyl 2-(pyrrolidin-3-yl)acetate 95274-14-9 0.97 Parent compound
(S)-Methyl 2-(pyrrolidin-3-yl)acetate HCl 1024038-33-2 1.00 Stereospecific (S-configuration), hydrochloride salt
Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl 1332459-32-1 0.95 Ethyl ester, R-configuration, hydrochloride
Methyl 2-(3-methylpyrrolidin-3-yl)acetate HCl - - Methyl substituent on pyrrolidine ring
Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate 154594-14-6 - Benzyl group, unsaturated pyrrolidine ring

Notes:

  • Hydrochloride salts (e.g., CAS 1126794-67-9) enhance solubility and stability compared to the free base .
  • Substitutions like benzyl groups (CAS 154594-14-6) introduce aromaticity, altering lipophilicity and steric effects .

Physicochemical Properties

Property This compound Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl Methyl 2-(6-methoxypyridin-3-yl)acetate
Molecular Weight (g/mol) 143.18 179.64 (HCl salt) 195.21
Solubility Moderate in polar solvents High (due to HCl salt) Low (methoxy group enhances lipophilicity)
Storage Conditions Room temperature 2–8°C under inert gas Ambient
Purity ~95% (EN300-106813) >98% (analytical grade) >95% (commercial grade)

Key Observations :

  • Hydrochloride salts (e.g., CAS 1024038-31-0) require stringent storage conditions (inert gas, refrigeration) due to hygroscopicity .
  • Pyridine derivatives (e.g., Methyl 2-(6-methoxypyridin-3-yl)acetate) exhibit lower solubility in aqueous media compared to pyrrolidine analogs .

Biological Activity

Methyl 2-(pyrrolidin-3-yl)acetate is an organic compound with the molecular formula C₉H₁₇NO₄. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=O)O.COC(=O)CC1CCNC1

This compound may act as a prodrug , undergoing enzymatic hydrolysis to release active pyrrolidine derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, modulating their activity and exerting therapeutic effects. The compound's structure allows it to participate in enzyme-catalyzed reactions, particularly ester hydrolysis, which is crucial in understanding its biological interactions .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Initial studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Neuroprotective Effects

The compound's interaction with neural pathways suggests potential neuroprotective effects. It may enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis. This aspect is particularly relevant in the context of neurodegenerative diseases .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 10 µM to 100 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing : A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting moderate antibacterial activity.
  • Neuroprotection : Experimental models using SH-SY5Y neuroblastoma cells showed that treatment with this compound increased cell viability and reduced oxidative stress markers when exposed to hydrogen peroxide.

Comparative Analysis

Compound NameBiological ActivityUnique Features
Methyl 2-(pyrrolidin-2-yl)acetateModerate cytotoxicityDifferent substitution pattern
Ethyl 2-(pyrrolidin-3-yl)acetateAntimicrobial propertiesEthyl ester group affects reactivity
Methyl 2-(pyrrolidin-3-yloxy)acetateNeuroprotective effectsContains an ether functional group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(pyrrolidin-3-yl)acetate
Reactant of Route 2
Methyl 2-(pyrrolidin-3-yl)acetate

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